p-Nitrosotoluene
Overview
Description
p-Nitrosotoluene: is an organic compound with the chemical formula C₇H₇NO. It is a derivative of toluene where a nitroso group (-NO) is attached to the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
Chemistry:
- p-Nitrosotoluene is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
- It serves as a precursor for the synthesis of p-nitrobenzaldehyde and p-nitrobenzoic acid, which are important in organic synthesis.
Biology and Medicine:
- Research on this compound includes its potential use in the development of new drugs and therapeutic agents.
- It is studied for its biological activity and potential effects on cellular processes.
Industry:
- This compound is used in the production of dyes and pigments.
- It is also employed in the manufacture of rubber chemicals and other industrial products.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Toluene: p-Nitrosotoluene can be synthesized by the nitration of toluene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the para isomer.
Reduction of p-Nitrotoluene: Another method involves the reduction of p-nitrotoluene using reducing agents such as iron powder and hydrochloric acid. This process converts the nitro group (-NO₂) to a nitroso group (-NO).
Industrial Production Methods: Industrial production of this compound often involves the nitration of toluene followed by selective reduction processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nitrosotoluene can undergo oxidation reactions to form p-nitrobenzaldehyde or p-nitrobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of p-toluidine. Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the nitroso group can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and molecular oxygen.
Reduction: Sodium borohydride, hydrogen gas with a catalyst, and iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Friedel-Crafts catalysts.
Major Products:
Oxidation: p-Nitrobenzaldehyde, p-nitrobenzoic acid.
Reduction: p-Toluidine.
Substitution: Various substituted toluenes depending on the substituent introduced.
Comparison with Similar Compounds
p-Nitrotoluene: Similar in structure but contains a nitro group (-NO₂) instead of a nitroso group (-NO).
m-Nitrosotoluene and o-Nitrosotoluene: Isomers of p-nitrosotoluene with the nitroso group attached to the meta and ortho positions, respectively.
Uniqueness:
- This compound is unique due to its specific reactivity and the position of the nitroso group, which influences its chemical behavior and applications.
- Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions.
Properties
IUPAC Name |
1-methyl-4-nitrosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYFSGMYHSTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211356 | |
Record name | 4-Nitrosotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-11-0 | |
Record name | 1-Methyl-4-nitrosobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrosotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrosotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrosotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylnitrosobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WV5E5JWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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